Cas no 149440-48-2 (5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole)

5-(Chloromethyl)-1-methyl-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core with a chloromethyl substituent at the 5-position and a methyl group at the 1-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chloromethyl group offers a versatile handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. The benzotriazole moiety contributes stability and potential bioactivity, enhancing its utility in medicinal chemistry. Its well-defined reactivity profile and synthetic accessibility make it a practical building block for constructing complex molecular architectures. Proper handling is advised due to its reactive chloromethyl group.
5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole structure
149440-48-2 structure
Product Name:5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole
CAS No:149440-48-2
MF:C8H8ClN3
MW:181.622220039368
CID:4673278
PubChem ID:22905789
Update Time:2025-06-09

5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole Chemical and Physical Properties

Names and Identifiers

    • 5-(chloromethyl)-1-methyl-1H-benzo[d][1,2,3]triazole
    • 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole
    • Inchi: 1S/C8H8ClN3/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5H2,1H3
    • InChI Key: LKXUAZIEBAPBNR-UHFFFAOYSA-N
    • SMILES: N1(C)C2=CC=C(CCl)C=C2N=N1

Computed Properties

  • Exact Mass: 181.0406750g/mol
  • Monoisotopic Mass: 181.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 30.7Ų

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Additional information on 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole

Introduction to 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole (CAS No. 149440-48-2)

5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole, identified by its Chemical Abstracts Service (CAS) number 149440-48-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule belongs to the benzotriazole class, characterized by its triazole ring system substituted with a chloromethyl group and a methyl group at the 1-position. The structural features of this compound make it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The benzotriazole core is a well-known scaffold in medicinal chemistry due to its ability to form stable complexes with various biological targets. The presence of the chloromethyl functional group introduces reactivity that allows for further derivatization, making it a versatile building block for drug discovery. In recent years, there has been growing interest in benzotriazole derivatives due to their potential applications in treating a variety of diseases, including infectious diseases and cancer.

One of the most compelling aspects of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel molecules with enhanced pharmacological properties. For instance, studies have demonstrated its utility in generating derivatives with antimicrobial and anti-inflammatory activities. The methyl group at the 1-position of the benzotriazole ring contributes to the overall stability and bioavailability of the resulting compounds, which is crucial for their therapeutic efficacy.

Recent advancements in computational chemistry have further highlighted the importance of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole as a key intermediate. Molecular modeling studies have revealed that this compound can interact with biological targets in multiple ways, suggesting its potential as a lead compound for drug development. These studies have been complemented by experimental investigations, which have confirmed the reactivity and synthetic utility of this molecule.

The pharmaceutical industry has been particularly interested in benzotriazole derivatives due to their broad spectrum of biological activities. For example, derivatives of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole have shown promise in preclinical trials as inhibitors of enzymes involved in cancer progression. The chloromethyl group allows for facile introduction of additional functional groups, enabling fine-tuning of the pharmacological profile. This flexibility has made this compound a favorite among medicinal chemists seeking to develop next-generation therapeutics.

In addition to its pharmaceutical applications, 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole has found utility in materials science. Its ability to form coordination complexes with metal ions has led to its use in developing catalysts and luminescent materials. These applications underscore the compound's versatility beyond traditional drug discovery.

The synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole typically involves multi-step organic reactions starting from commercially available precursors. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for research purposes. Techniques such as nucleophilic substitution and cyclization reactions are commonly employed to construct the benzotriazole core structure.

Regulatory considerations are an important aspect when handling 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole. While it is not classified as a hazardous material under current regulations, proper handling procedures must be followed to ensure safety in laboratory settings. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment.

The future prospects for 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole are promising given its broad utility and ongoing research efforts. As new synthetic routes are developed and computational tools become more sophisticated, the potential applications of this compound are expected to expand further. Collaborative efforts between academia and industry will be crucial in harnessing its full potential for both pharmaceutical and industrial uses.

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